3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one
Description
3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one is a propan-1-one derivative featuring a 4-chlorophenylsulfanyl group, a furan-2-yl moiety, and a 4-methoxyphenyl substituent at the 3-position. This compound belongs to the chalcone family, known for their α,β-unsaturated ketone backbone and diverse bioactivities . The sulfanyl (S–) linker and methoxy group introduce unique electronic and steric effects, influencing reactivity and molecular interactions.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3S/c1-23-16-8-4-14(5-9-16)20(13-18(22)19-3-2-12-24-19)25-17-10-6-15(21)7-11-17/h2-12,20H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBAFHJYKHOBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CO2)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorothiobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties.
Comparison with Similar Compounds
Key Observations :
- Steric Impact : The 4-methoxyphenyl group introduces steric bulk compared to smaller substituents (e.g., nitro or chloro), influencing molecular packing and solubility .
- Bioactivity: Compounds with nitro (e.g., 4-nitrophenylamino in ) or unsaturated ketone groups (e.g., ) demonstrate significant biological activity, such as androgen receptor (AR) modulation (EC50 = 7.12–14.46 nmol/L for isomers in ). The sulfanyl group’s role in bioactivity remains underexplored but may influence thiol-mediated interactions.
Physicochemical Properties
- Melting Points and Solubility : Chalcones with methoxy groups (e.g., ) typically exhibit higher melting points due to hydrogen bonding, while sulfanyl-containing compounds may show enhanced lipophilicity.
- Crystal Packing : The target compound’s crystal structure is likely stabilized by C–H···π and π-π interactions, as seen in related chalcones .
Theoretical and Experimental Studies
- DFT Analysis : Computational studies on similar chalcones reveal that methoxy groups donate electron density to the aromatic ring, while sulfanyl groups alter charge distribution across the molecule .
Biological Activity
The compound 3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one is a member of the class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 334.85 g/mol. The structure includes a furan ring, a chlorophenyl group, and a methoxyphenyl group, which contribute to its biological properties.
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfanyl groups have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell membranes or interference with cellular metabolic pathways.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| L15 | 1.5 | MRSA |
| L15 | 12.5 | Escherichia coli |
The above table summarizes the minimum inhibitory concentrations (MIC) of related compounds, highlighting the potential effectiveness of sulfanyl-containing compounds against resistant strains.
Cytotoxicity
Cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values for various cancer cell lines are critical in evaluating its therapeutic index.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 12.5 |
These results suggest that the compound may be developed as an anticancer agent, targeting specific malignancies while minimizing adverse effects on healthy tissues.
The biological activity of This compound can be attributed to multiple mechanisms:
- Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : The presence of the methoxy and chlorophenyl groups may facilitate interactions with key enzymes involved in metabolic pathways.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways, evidenced by increased caspase activity in treated cells.
Case Studies
A notable case study involved the application of this compound in treating MRSA infections in vitro. The study demonstrated that treatment with the compound significantly reduced bacterial load compared to control groups, indicating its potential as an alternative antibiotic therapy .
Another study focused on its anticancer properties, where it was tested against various cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at concentrations below those toxic to normal cells .
Q & A
Q. How can the synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methoxyphenyl)propan-1-one be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including Friedel-Crafts acylation and sulfanyl group introduction. Key parameters include:
- Catalysts : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution reactions to attach the 4-methoxyphenyl group .
- Solvents : Polar aprotic solvents (e.g., DCM) improve reaction efficiency for thioether bond formation .
- Temperature : Maintain 0–5°C during exothermic steps to prevent side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product with >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, sulfanyl-linked chlorophenyl at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 414.88) .
- IR Spectroscopy : Stretching frequencies for ketone (C=O at ~1700 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) validate functional groups .
Q. How can researchers screen the compound for preliminary pharmacological activity?
- Methodological Answer :
- In vitro assays : Use cell-based models (e.g., cancer cell lines) to assess cytotoxicity (MTT assay) at concentrations of 1–100 µM .
- Enzyme inhibition : Test interactions with kinases or proteases via fluorescence-based assays, focusing on IC₅₀ values .
- Lipophilicity : Calculate logP (e.g., using HPLC retention times) to predict membrane permeability .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Orthogonal assays : Validate results using distinct methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Dose-response curves : Perform 8-point dilutions (0.1–100 µM) to minimize variability .
- Computational docking : Model interactions with target proteins (e.g., using AutoDock Vina) to identify binding inconsistencies .
Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics : Use SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells .
- Transcriptomics : RNA-seq analysis reveals pathways modulated by the compound (e.g., apoptosis-related genes) .
- Pharmacological profiling : Combine kinase inhibition data with phenotypic screening (e.g., cell migration assays) to map mechanistic networks .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and compare activities .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from analogs to predict optimal substituent configurations .
- Crystallography : Solve X-ray structures (e.g., CCDC entry) to correlate molecular geometry with activity .
Q. What experimental designs address low yield during sulfanyl group incorporation?
- Methodological Answer :
- Alternative reagents : Replace thiophenol with NaSH under basic conditions to enhance nucleophilicity .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hours) and improve yield by 20% .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
